molecular formula C11H12ClNO5S B185825 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 109029-96-1

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No. B185825
M. Wt: 305.74 g/mol
InChI Key: GOWHUHLKBKFDKK-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CMBA) is a synthetic, water-soluble compound that has been used in a variety of scientific research applications. CMBA has a wide range of biochemical and physiological effects, and its versatility makes it a valuable tool for scientists.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, a study introduced a facile and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions, highlighting the preparation of derivatives like 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid using 2-morpholinoethan-1-amine. The synthesis process was underscored by its high yield, purity, and the adoption of water and sodium carbonate as HCl scavengers, making it eco-friendly (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Biochemistry and Pharmacology

In the realm of biochemistry and pharmacology, derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid have been explored for their ability to activate heme-oxidized soluble guanylyl cyclase (sGC), an important enzyme in cellular signaling. Studies have shown that specific derivatives can activate sGC in a concentration-dependent and quickly reversible manner. This activation is noteworthy because it is potentiated, rather than inhibited, by heme-iron oxidants, suggesting a novel mechanism of action and potential therapeutic applications, particularly in vasodilation and blood pressure regulation (Schindler et al., 2006).

Chemical Reactions and Mechanisms

Research has also delved into the chemical behaviors and reaction mechanisms involving 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives. Studies have demonstrated intricate reactions like copper-mediated ortho C-H bond sulfonylation with sodium sulfinates, presenting a sophisticated chemical interplay that results in the synthesis of various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Another study described an unexpected result from the reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholin-4-amine, catalyzed by copper(i) bromide, leading to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).

properties

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWHUHLKBKFDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245796
Record name 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

CAS RN

109029-96-1
Record name 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109029-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for 2-Chloro-5-methylsulfamoyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and morpholine and obtained in 100% yield. MS (m/e): 304.0 (MH−, 100%).
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